Flt3/chk1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flt3/chk1-IN-1 is a dual inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). This compound has shown potential in overcoming adaptive and acquired resistance in acute myeloid leukemia (AML) cells with FLT3 mutations . The dual inhibition of FLT3 and CHK1 enhances cytotoxicity and improves therapeutic outcomes in FLT3-mutated AML .
Chemical Reactions Analysis
Flt3/chk1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Flt3/chk1-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and CHK1 pathways.
Biology: Helps in understanding the molecular mechanisms of FLT3 and CHK1 inhibition in cellular processes.
Medicine: Shows potential in treating FLT3-mutated AML by overcoming resistance to FLT3 inhibitors.
Industry: Can be used in the development of new therapeutic agents targeting FLT3 and CHK1 pathways.
Mechanism of Action
Flt3/chk1-IN-1 exerts its effects by simultaneously inhibiting FLT3 and CHK1 kinases. This dual inhibition downregulates the c-Myc pathway and activates the p53 pathway, leading to increased cytotoxicity in FLT3-mutated AML cells . The compound effectively inhibits resistant FLT3-ITD AML in vivo and shows favorable druggability without significant blood toxicity or myelosuppression .
Comparison with Similar Compounds
Flt3/chk1-IN-1 is unique in its dual inhibition of FLT3 and CHK1, which sets it apart from other compounds that target only one of these kinases. Similar compounds include:
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases.
Quizartinib: A selective FLT3 inhibitor used in the treatment of FLT3-mutated AML.
Gilteritinib: Another FLT3 inhibitor that also targets AXL kinase.
This compound’s ability to overcome adaptive and acquired resistance makes it a promising candidate for further development and clinical application .
Properties
Molecular Formula |
C25H33F3N6O2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[6-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C25H33F3N6O2/c1-24(2,36)12-21(35)34-10-9-15-11-19(6-3-16(15)14-34)32-23-30-13-20(25(26,27)28)22(33-23)31-18-7-4-17(29)5-8-18/h3,6,11,13,17-18,36H,4-5,7-10,12,14,29H2,1-2H3,(H2,30,31,32,33) |
InChI Key |
LHDKPFSHXFFALR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.